Conduritol D
Overview
Description
Conduritol D, also known as 1,2,3,4-cyclohexenetetrol, is an organic compound with the chemical formula C6H10O4. It is a derivative of cyclohexene, where four hydroxyl groups replace hydrogen atoms on the four carbon atoms not adjacent to the double bond. This compound is one of the six isomers of conduritol, which exhibit cis-trans isomerism. These compounds are cyclic polyols or cyclitols and have been found to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Conduritol D can be synthesized from cis-cyclohexa-3,5-diene-1,2-diols, which are available through microbial oxidation of aromatic compounds. The conversion to 5-substituted conduritols D is achieved by catalytic osmylation . Another method involves the oxidation of oxabenzonorbornadiene followed by acetylation with acetic anhydride and pyridine or acetyl chloride and dichloromethane. The resulting exo-diacetate compound undergoes acid-catalyzed ring opening to produce benzoconduritol tetraacetates, which are then subjected to ammonolysis to furnish benzoconduritols C and D .
Industrial Production Methods: Industrial production of this compound typically involves the microbial oxidation of aromatic compounds followed by catalytic osmylation. This method is preferred due to its efficiency and the ability to produce homochiral intermediates .
Chemical Reactions Analysis
Types of Reactions: Conduritol D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding epoxides and peroxides. Reduction reactions can convert this compound into cyclohexanetetrol derivatives .
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound to form epoxy endoperoxides.
Reduction: Thiourea is used for the reduction of peroxide linkages in conduritol derivatives.
Substitution: Catalytic osmylation is employed for the substitution reactions to introduce hydroxyl groups.
Major Products: The major products formed from these reactions include epoxy endoperoxides, cyclohexanetetrol derivatives, and benzoconduritols .
Scientific Research Applications
Conduritol D and its derivatives have been extensively studied for their biological activities. They are valuable starting materials for the synthesis of biologically active compounds. Some of the notable applications include:
Mechanism of Action
Conduritol D exerts its effects primarily by inhibiting glycosidases. These enzymes are responsible for the hydrolytic cleavage of glycosidic bonds. This compound acts as a covalent inhibitor, modifying the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, including the regulation of glycoprotein glycan assembly and the potential treatment of diseases related to glycosidase dysfunction .
Comparison with Similar Compounds
Conduritol D is one of the six isomers of conduritol, which include conduritols A, B, C, E, and F. Each isomer has unique structural features and biological activities. For example:
Conduritol A: Found in nature and exhibits antifeedant activity.
Conduritol B: Known for its antibiotic properties.
Conduritol C: Used in the synthesis of biologically active compounds.
Conduritol E: Possesses antileukemic activity.
Conduritol F: Found in nature and has growth-regulating properties.
Properties
IUPAC Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454912 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4782-75-6 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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